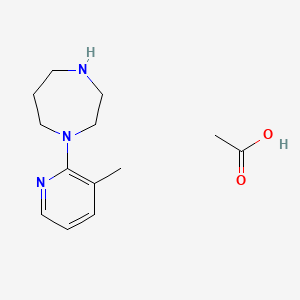

1-(3-methylpyridin-2-yl)-1,4-diazepane; acetic acid

CAS No.: 1177302-29-2

Cat. No.: VC11706231

Molecular Formula: C13H21N3O2

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1177302-29-2 |

|---|---|

| Molecular Formula | C13H21N3O2 |

| Molecular Weight | 251.32 g/mol |

| IUPAC Name | acetic acid;1-(3-methylpyridin-2-yl)-1,4-diazepane |

| Standard InChI | InChI=1S/C11H17N3.C2H4O2/c1-10-4-2-6-13-11(10)14-8-3-5-12-7-9-14;1-2(3)4/h2,4,6,12H,3,5,7-9H2,1H3;1H3,(H,3,4) |

| Standard InChI Key | CFGPYRJLTBPWQN-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CC=C1)N2CCCNCC2.CC(=O)O |

| Canonical SMILES | CC1=C(N=CC=C1)N2CCCNCC2.CC(=O)O |

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(3-methylpyridin-2-yl)-1,4-diazepane acetate is C₁₃H₂₁N₃O₂, with a molecular weight of 251.32 g/mol . The structure comprises a 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms at positions 1 and 4) substituted at position 1 with a 3-methylpyridin-2-yl group. The acetate ion (CH₃COO⁻) serves as the counterion, stabilizing the compound through ionic interactions.

Key Structural Attributes:

-

Diazepane Core: The diazepane ring adopts a boat conformation, with nitrogen atoms at positions 1 and 4 facilitating hydrogen bonding and coordination with biological targets.

-

Pyridinyl Substituent: The 3-methylpyridin-2-yl group introduces aromaticity and steric bulk, potentially influencing receptor binding affinity.

-

Acetate Counterion: Enhances aqueous solubility, making the compound suitable for formulation in biological studies .

| Property | Value |

|---|---|

| CAS Number | 1177302-29-2 |

| Molecular Formula | C₁₃H₂₁N₃O₂ |

| Molecular Weight | 251.32 g/mol |

| Density | Not reported |

| Melting Point | Not reported |

Physicochemical and Spectroscopic Properties

Limited data are available for this compound, but insights can be extrapolated from structural analogs:

-

Solubility: The acetate salt likely exhibits moderate solubility in polar solvents (e.g., water, ethanol) due to ionic character.

-

Stability: Diazepane derivatives are generally stable under ambient conditions but may degrade under strong acidic or basic conditions.

-

Spectroscopic Data:

Research Gaps and Future Directions

-

Synthesis Optimization: Detailed protocols for large-scale production are needed, including yield optimization and purification methods.

-

Biological Screening: In vitro and in vivo studies to evaluate antimicrobial, anticancer, or neuropharmacological activity.

-

Structural Modifications: Exploring substitutions on the diazepane or pyridine rings to enhance potency or selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume